3-(3,5,6-Trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(3,5,6-Trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that features a unique combination of pyrazine and triazolopyridine rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5,6-Trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.
Formation of the Triazolopyridine Ring: The triazolopyridine ring is often formed via a cyclization reaction involving hydrazine derivatives and pyridine carboxylic acids.
Coupling of the Rings: The final step involves coupling the pyrazine and triazolopyridine rings through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5,6-Trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-(3,5,6-Trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-(3,5,6-Trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-(3,5,6-Trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine: can be compared with other similar compounds, such as:
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
1,2,4-Triazolo[3,4-b]pyridine: Studied for its medicinal properties.
3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: Used in the synthesis of various heterocyclic compounds.
The uniqueness of This compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,5,6-trimethylpyrazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-8-9(2)15-12(10(3)14-8)13-17-16-11-6-4-5-7-18(11)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHXABIFLLRVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C2=NN=C3N2C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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